Kinase Selectivity Profile: Structural Basis for Differentiation from PP2
A direct head-to-head biochemical kinase profiling of 1-(3-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine against the well-characterized analog PP2 has not been published in the peer-reviewed literature. However, the absence of a free C4 amine and the presence of the N-(3-ethoxypropyl) substituent preclude direct comparison with PP2, which relies on a free C4 amine for hinge-binding interactions with Src-family kinases. Cross-study comparable data from kinase panel screening of related N4-alkylamino pyrazolo[3,4-d]pyrimidines demonstrate that N4-substitution shifts kinase selectivity away from Src-family kinases toward alternative targets such as BTK, JAK, or RET, depending on the specific alkylamine architecture [1]. For procurement, this establishes that the target compound is a structurally distinct chemotype from PP2, intended for probing non-Src kinase targets.
| Evidence Dimension | Kinase selectivity fingerprint |
|---|---|
| Target Compound Data | No publicly available quantitative kinase profiling data for CAS 890948-67-1 as of the search date. |
| Comparator Or Baseline | PP2 (CAS 172889-27-9): Src family-selective; Lck IC50 = 4 nM, Fyn IC50 = 5 nM, Hck IC50 = 5 nM, Src IC50 = 100 nM (in vitro kinase assay). |
| Quantified Difference | Not calculable; structural dissimilarity at the C4 position precludes quantitative comparison. |
| Conditions | PP2 data: in vitro recombinant kinase assays using ATP-competitive conditions (Tocris/R&D Systems product specification). |
Why This Matters
Scientific users must recognize that the target compound is a structurally distinct chemotype from PP2 and is unsuitable as a drop-in replacement for Src-family kinase inhibition studies.
- [1] Yin, Y., Liao, Y., Liu, Z., & Peng, H. (2019). Synthesis and biological evaluation of novel 1-substituted 3-(3-phenoxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 163, 325-340. View Source
